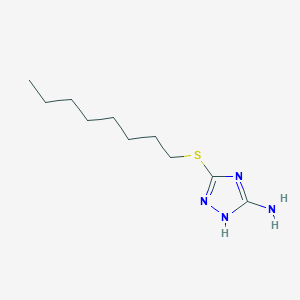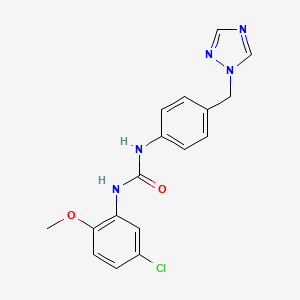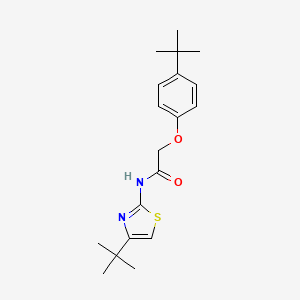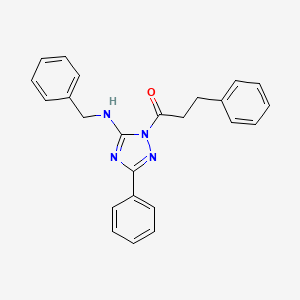![molecular formula C18H20FN3O3S B4592565 METHYL 3-({[4-(4-FLUOROBENZYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE](/img/structure/B4592565.png)
METHYL 3-({[4-(4-FLUOROBENZYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE
説明
METHYL 3-({[4-(4-FLUOROBENZYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE is a useful research compound. Its molecular formula is C18H20FN3O3S and its molecular weight is 377.4 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 3-({[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate is 377.12094084 g/mol and the complexity rating of the compound is 494. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Labeling
- Synthesis of Carbon-14 Labeled Compounds : The synthesis of carbon-14 labeled derivatives, such as cerebral vasodilators, involves complex chemical reactions to investigate metabolic fates. For instance, benzyl-14C-1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl) piperazine dihydrochloride (14C-KB-2796) was synthesized to study its metabolic pathways, highlighting the intricate steps involved in producing radioactively labeled compounds for biomedical research (Satomi, Kawashima, & Awata, 1988).
Biological Activity Studies
- Antimicrobial Activities : Novel compounds derived from chemical modifications of piperazine and thiophene carboxylate structures have been investigated for their antimicrobial properties. For example, derivatives were synthesized to explore their effectiveness against various microorganisms, indicating the potential therapeutic applications of such compounds in treating infections (Bektaş et al., 2010).
Receptor Agonist Research
- Labeling for Receptor Imaging : The compound has been explored for labeling with positron emitters like carbon-11 or fluorine-18 for receptor imaging, especially for 5-HT1A receptors. This research demonstrates the compound's utility in developing tools for neuroimaging and studying receptor distribution and function in vivo, which is crucial for understanding neurological diseases and developing targeted therapies (Lu et al., 2005).
Molecular Structure Analysis
- Molecular Conformation Studies : Investigations into the molecular structures of closely related compounds, including analyses of their conformation and intermolecular interactions, provide insights into how structural variations can influence biological activity and receptor binding affinity. Such studies are essential for rational drug design, allowing researchers to tailor compound properties for specific therapeutic targets (Mahesha et al., 2019).
Radiotracer Development
- Development of Radiotracers : The creation of carbon-14 labeled versions of the compound for use as radiotracers in studies on metabolism, residue analysis, and environmental behavior demonstrates the role of such compounds in environmental science and pharmacokinetics. This research facilitates the tracking of compound distribution and degradation, crucial for safety assessments and environmental impact studies (Yang et al., 2018).
特性
IUPAC Name |
methyl 3-[[4-[(4-fluorophenyl)methyl]piperazine-1-carbonyl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3S/c1-25-17(23)16-15(6-11-26-16)20-18(24)22-9-7-21(8-10-22)12-13-2-4-14(19)5-3-13/h2-6,11H,7-10,12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOFSVLWGVKRPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)N2CCN(CC2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-propyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B4592487.png)
![N-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methyl]-3-methylaniline](/img/structure/B4592488.png)


![2-(4-bromo-2-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4592505.png)
amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4592511.png)
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(2,4-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B4592513.png)
![2-(benzoylamino)-N-(4-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4592525.png)
![2-[[2-(2-chloroanilino)-2-oxoethyl]-(4-methylphenyl)sulfonylamino]-N-(2-chlorophenyl)acetamide](/img/structure/B4592537.png)
![(4,5-DIMETHYL-3-THIENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE](/img/structure/B4592543.png)


![methyl 2-methyl-3-({4-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B4592584.png)

